![molecular formula C22H34O2S2 B14739983 (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one CAS No. 5767-93-1](/img/structure/B14739983.png)
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one is a complex organic molecule characterized by its intricate structure and multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one typically involves multiple steps, including the formation of the indeno[5,4-f]chromene core and the introduction of the dithiolan and methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while maintaining environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one include other indeno[5,4-f]chromenes and related structures with different substituents and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dithiolan and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5767-93-1 |
|---|---|
Molecular Formula |
C22H34O2S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C22H34O2S2/c1-20-10-8-16-14(4-7-18-21(16,2)11-9-19(23)24-18)15(20)5-6-17(20)22(3)25-12-13-26-22/h14-18H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,20-,21+/m0/s1 |
InChI Key |
CFXULKWGUZXMER-QMFSJDNRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4(SCCS4)C)CC[C@@H]5[C@@]3(CCC(=O)O5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C4(SCCS4)C)CCC5C3(CCC(=O)O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


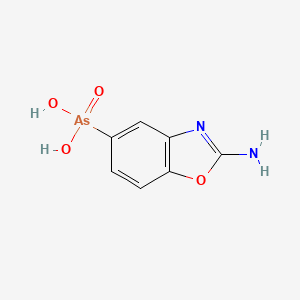
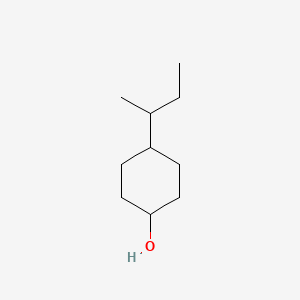
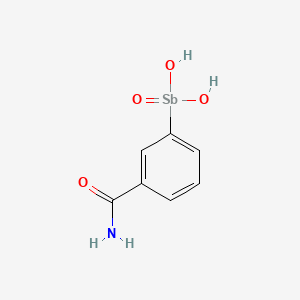
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)

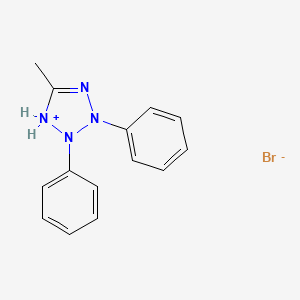
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
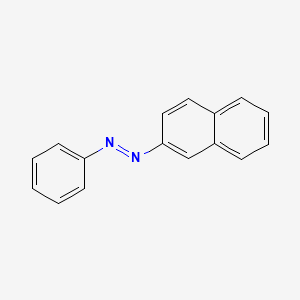
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)

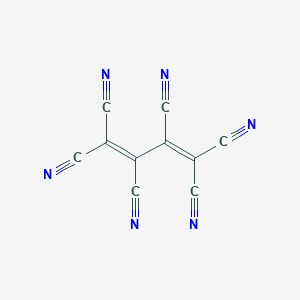
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)
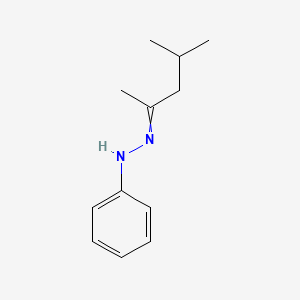
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
